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Compound of Interest

Compound Name: WM-3835

Cat. No.: B8140561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of WM-3835, a

first-in-class, potent, and specific small-molecule inhibitor of the histone acetyltransferase

HBO1 (KAT7/MYST2). By binding directly to the acetyl-CoA binding site of HBO1, WM-3835
effectively suppresses its enzymatic activity, leading to significant anti-neoplastic effects across

a range of cancer types.[1][2][3][4] This guide summarizes key quantitative data, details

common experimental protocols, and visualizes the underlying molecular mechanisms and

workflows.

Mechanism of Action and Signaling Pathway
WM-3835 exerts its anti-cancer effects by inhibiting HBO1-mediated histone acetylation. HBO1

is a histone acetyltransferase (HAT) that specifically acetylates histone H3 and H4 at various

lysine residues, including H3K14, H4K8, and H4K12.[5][6] This acetylation is a critical

epigenetic modification that often leads to the transcriptional activation of genes involved in cell

proliferation, survival, and migration.

By inhibiting HBO1, WM-3835 prevents the acetylation of these key histone residues. This

results in the downregulation of several pro-cancerous genes, such as MYLK, HOXA9, CCR2,

VEGFR2, OCIAD2, and CTNNB1 (β-catenin).[7][8][9][10] The suppression of these pathways

ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation

and migration in cancer cells.[1][5][7]
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WM-3835 inhibits the HBO1 signaling pathway.

Quantitative Data on Biological Activity
The efficacy of WM-3835 has been demonstrated across various cancer cell lines. The

following tables summarize the quantitative findings from multiple studies.

Table 1: In Vitro Activity of WM-3835 on Various Cancer Cell Lines
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Cancer
Type

Cell Line(s) Effect
Concentrati
on /
Duration

Key
Findings

Citation(s)

Osteosarcom

a (OS)

pOS-1, pOS-

2, MG63,

U2OS

Inhibition of

viability,

proliferation,

migration,

invasion;

Apoptosis

induction

1-25 µM; 24-

96 hours

Activity is

dependent on

HBO1

expression;

non-cytotoxic

in HBO1-low

human

osteoblasts.

[1][2][9]

[1][2][5][9]

Castration-

Resistant

Prostate

Cancer

(CRPC)

pPC-1, pPC-

2, pPC-3,

pPC-4

Inhibition of

viability,

proliferation,

migration;

Apoptosis

induction

1-25 µM

(IC50 ≈ 6.24

µM for pPC-

1); 48-72

hours

Dose-

dependently

inhibited cell

survival and

proliferation.

[7] No

significant

cytotoxicity in

normal

prostate

epithelial

cells.[7][8]

[7][8]

Non-Small

Cell Lung

Cancer

(NSCLC)

pNSCLC1
Inhibition of

viability

5 µM (IC50);

48-96 hours

Time and

concentration

-dependent

reduction in

cell viability.

[10]

[10]

Acute

Myeloid

Leukemia

(AML)

Human AML

cell lines

Inhibition of

growth and

viability

1 µM

Reduces

H3K14ac

levels.[11][12]

[11][12]
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B-cell Acute

Lymphoblasti

c Leukemia

(B-ALL)

NALM-6,

REH

Inhibition of

viability and

proliferation;

Apoptosis

induction

10 mg/kg (in

vivo)

WM-3835

potently

inhibited the

progression

of B-ALL.[6]

[6]

Table 2: In Vivo Efficacy of WM-3835

Cancer Model Animal Model
Dosage and
Administration

Outcome Citation(s)

Osteosarcoma
pOS-1 Xenograft

(SCID mice)

10 mg/kg/day; IP

injection for 21

days

Potently inhibited

xenograft growth.

[2][3][9]

[2][3][5][9]

Castration-

Resistant

Prostate Cancer

pPC-1 Xenograft

(Nude mice)

5 mg/kg/day; IP

injection for 14

days

Potently inhibited

xenograft growth

with no apparent

toxicity.[7]

[7]

B-cell Acute

Lymphoblastic

Leukemia

NALM-6

Xenograft (B-

NDG mice)

10 mg/kg/day; IP

injection for 14

days

Significantly

reduced tumor

burden in spleen

and bone

marrow.[13]

[13]

Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below

are generalized protocols for key assays used to evaluate the efficacy of WM-3835.
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A typical workflow for assessing WM-3835 in vitro.

3.1. Cell Viability Assay (CCK-8)

This assay measures cell viability based on the bioreduction of WST-8 by cellular

dehydrogenases into a colored formazan product.

Cell Seeding: Seed cancer cells (e.g., pOS-1) into 96-well plates at a density of 3x10³ cells

per well and allow them to adhere overnight.[1]

Treatment: Replace the medium with fresh medium containing various concentrations of

WM-3835 (e.g., 1 µM to 25 µM) or a vehicle control (e.g., 0.5% DMSO).[1][10]

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72, 96 hours).

Reagent Addition: Add 10 µL of CCK-8 reagent to each well.[1]

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

Measurement: Measure the absorbance (optical density) at 450 nm using a microplate

reader.[1] Viability is expressed as a percentage relative to the vehicle-treated control cells.
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3.2. Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA

fragmentation, a hallmark of late-stage apoptosis.

Cell Culture: Grow cells on coverslips in a 24-well plate and treat with WM-3835 (e.g., 5 µM)

or vehicle for a specified duration (e.g., 72 hours).[2]

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room

temperature.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2

minutes on ice.

TUNEL Reaction: Wash cells and incubate with the TUNEL reaction mixture (containing TdT

enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark, according to the

manufacturer's protocol.

Counterstaining: (Optional) Counterstain nuclei with DAPI or Hoechst.

Imaging: Mount the coverslips and visualize using a fluorescence microscope. The

percentage of TUNEL-positive nuclei is calculated to quantify apoptosis.[2][9]

3.3. Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis in proliferating cells by detecting the incorporation of the

nucleoside analog EdU (5-ethynyl-2´-deoxyuridine).

Cell Culture and Treatment: Seed and treat cells with WM-3835 as described for other

assays.

EdU Labeling: Two hours before the end of the treatment period, add EdU to the cell culture

medium and incubate to allow for incorporation into newly synthesized DNA.

Fixation and Permeabilization: Wash, fix, and permeabilize the cells as described in the

TUNEL protocol.
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Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide, which

covalently binds to the alkyne group of the incorporated EdU. Incubate for 30 minutes in the

dark.

Nuclear Staining: Stain the cell nuclei with Hoechst 33342.[13]

Analysis: Image the cells using a fluorescence microscope. The proliferation rate is

determined by the ratio of EdU-positive (proliferating) cells to the total number of cells

(Hoechst-positive).[7][13]

3.4. Western Blotting

Western blotting is used to detect changes in protein expression and post-translational

modifications, such as histone acetylation.

Protein Extraction: Treat cells with WM-3835, then lyse them in RIPA buffer to extract total

protein or use a histone extraction kit for histone analysis.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1

hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-H3K14ac, anti-H4K12ac,

anti-cleaved-Caspase-3, anti-β-actin).[2][9]

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-

conjugated secondary antibody for 1 hour. Detect the signal using an enhanced

chemiluminescence (ECL) substrate. Expression levels are quantified relative to a loading

control like β-actin or total histone H3/H4.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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